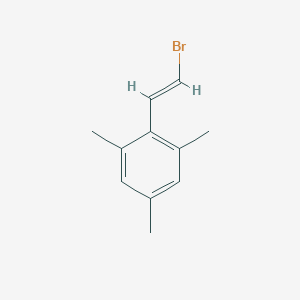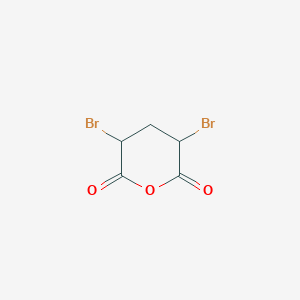
3,5-Dibromo-dihydro-pyran-2,6-dione
Vue d'ensemble
Description
3,5-Dibromo-dihydro-pyran-2,6-dione: is a derivative of pyruvic acid and is known for its significant properties in various fields of research and industry. This compound has the molecular formula C5H4Br2O3 and a molecular weight of 271.892 g/mol . It is also referred to as bromopyruvic acid .
Applications De Recherche Scientifique
Chemistry: 3,5-Dibromo-dihydro-pyran-2,6-dione is used as a building block in organic synthesis. It is involved in the synthesis of various heterocyclic compounds and serves as an intermediate in the preparation of pharmaceuticals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain metabolic pathways, making it a candidate for drug development.
Medicine: The compound’s ability to inhibit specific enzymes has led to research into its potential therapeutic applications, particularly in cancer treatment. It is being investigated for its role in disrupting cancer cell metabolism.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-dihydro-pyran-2,6-dione typically involves the bromination of dihydro-pyran-2,6-dione. The reaction conditions often include the use of bromine in an appropriate solvent under controlled temperature conditions.
Industrial Production Methods: Industrial production methods for this compound involve large-scale bromination processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Dibromo-dihydro-pyran-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in the formation of dihydro-pyran-2,6-dione.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed:
Oxidation: Products vary based on the oxidizing agent but can include carboxylic acids and ketones.
Reduction: The major product is dihydro-pyran-2,6-dione.
Substitution: Substituted pyran-2,6-dione derivatives.
Mécanisme D'action
The mechanism of action of 3,5-Dibromo-dihydro-pyran-2,6-dione involves its interaction with specific molecular targets, primarily enzymes involved in metabolic pathways. The compound acts as an inhibitor, binding to the active site of the enzyme and preventing its normal function. This inhibition can disrupt metabolic processes, leading to potential therapeutic effects, particularly in cancer cells where metabolism is often dysregulated.
Comparaison Avec Des Composés Similaires
3,5-Dimethyl-dihydro-pyran-2,6-dione: This compound has similar structural features but with methyl groups instead of bromine atoms.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one: Another related compound with hydroxyl and methyl groups.
Uniqueness: 3,5-Dibromo-dihydro-pyran-2,6-dione is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and biological activity. The bromine atoms enhance its ability to participate in substitution reactions and increase its potential as an enzyme inhibitor.
Propriétés
IUPAC Name |
3,5-dibromooxane-2,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2O3/c6-2-1-3(7)5(9)10-4(2)8/h2-3H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGKMZHCBCNDKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)OC(=O)C1Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
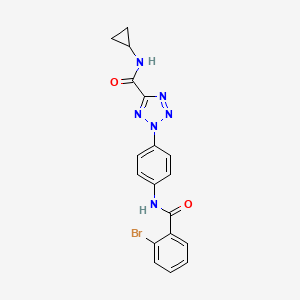
![N-butyl-3-[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/no-structure.png)
![[3-Fluoro-4-(piperidin-1-yl)phenyl]methanol](/img/structure/B2680531.png)

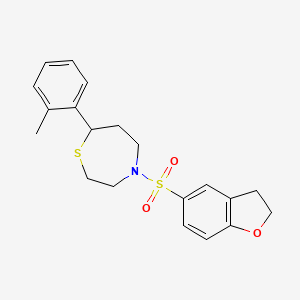
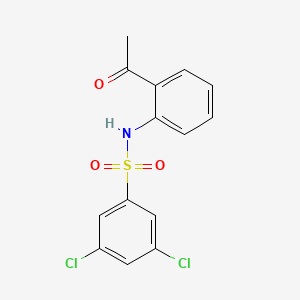
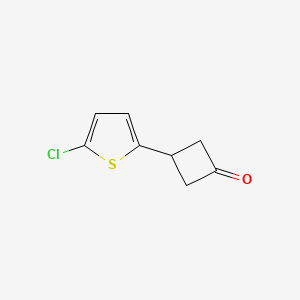
![[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2680541.png)
![8-(Tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B2680542.png)
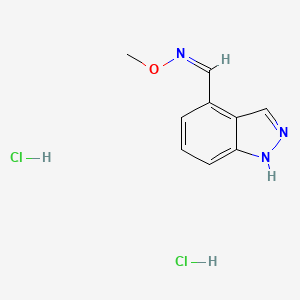
![2-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2680545.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2680547.png)
![5-(4-fluorophenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)thieno[2,3-d]pyrimidine](/img/structure/B2680548.png)
